molecular formula C10H18N2 B14181049 (1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine CAS No. 850182-40-0

(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine

Cat. No.: B14181049
CAS No.: 850182-40-0
M. Wt: 166.26 g/mol
InChI Key: SXLFGRRKZWZUGO-UHFFFAOYSA-N
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Description

(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine is a heterocyclic compound with a unique structure that includes both nitrogen and carbon atoms arranged in a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine include other heterocyclic compounds with fused ring systems, such as:

  • Pyrido[1,2-a]pyrimidines
  • Pyrido[1,2-a]benzimidazoles
  • Pyrido[1,2-a]quinolines

Uniqueness

What sets this compound apart is its specific ring structure and the presence of nitrogen atoms, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

850182-40-0

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

3,4,5,6,8,9,10,11-octahydro-2H-pyrido[1,2-a][1,3]diazocine

InChI

InChI=1S/C10H18N2/c1-3-7-11-10-6-2-5-9-12(10)8-4-1/h1-9H2

InChI Key

SXLFGRRKZWZUGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C2CCCCN2CC1

Origin of Product

United States

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